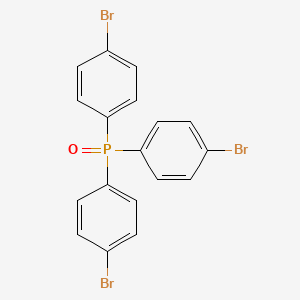
Tris(4bromophenyl)phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-bromophenyl)phosphine oxide is an organophosphorus compound characterized by the presence of three 4-bromophenyl groups attached to a central phosphorus atom, which is further bonded to an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(4-bromophenyl)phosphine oxide can be synthesized through the reaction of tris(4-bromophenyl)phosphine with an oxidizing agent. One common method involves the oxidation of tris(4-bromophenyl)phosphine using hydrogen peroxide or a similar oxidizing agent under controlled conditions. The reaction typically proceeds as follows:
Tris(4-bromophenyl)phosphine+H2O2→Tris(4-bromophenyl)phosphine oxide+H2O
Industrial Production Methods: In an industrial setting, the production of tris(4-bromophenyl)phosphine oxide may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Tris(4-bromophenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: It can be reduced back to tris(4-bromophenyl)phosphine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Tris(4-bromophenyl)phosphine.
Substitution: Substituted tris(4-bromophenyl)phosphine oxides with various functional groups.
Aplicaciones Científicas De Investigación
Tris(4-bromophenyl)phosphine oxide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes for catalytic processes.
Materials Science: Incorporated into the design of novel materials, including polymers and frameworks with specific electronic and structural properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in the synthesis of biologically active molecules.
Industry: Employed in the development of flame retardants, plasticizers, and other industrial additives due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which tris(4-bromophenyl)phosphine oxide exerts its effects is primarily through its ability to act as a ligand and participate in coordination chemistry The phosphorus atom in the compound can form bonds with metal centers, facilitating various catalytic processes
Comparación Con Compuestos Similares
- Tris(4-chlorophenyl)phosphine oxide
- Tris(4-fluorophenyl)phosphine oxide
- Tris(4-methylphenyl)phosphine oxide
Comparison: Tris(4-bromophenyl)phosphine oxide is unique due to the presence of bromine atoms, which impart distinct reactivity and electronic properties compared to its chloro, fluoro, and methyl analogs. The bromine atoms make the compound more reactive in nucleophilic substitution reactions, allowing for a broader range of functionalization possibilities. Additionally, the electronic effects of bromine can influence the compound’s coordination behavior and catalytic activity, making it a valuable ligand in various applications.
Propiedades
Número CAS |
900-99-2 |
|---|---|
Fórmula molecular |
C18H12Br3OP |
Peso molecular |
515.0 g/mol |
Nombre IUPAC |
1-bis(4-bromophenyl)phosphoryl-4-bromobenzene |
InChI |
InChI=1S/C18H12Br3OP/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H |
Clave InChI |
QVKXFHZXOLIUKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1P(=O)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752971.png)
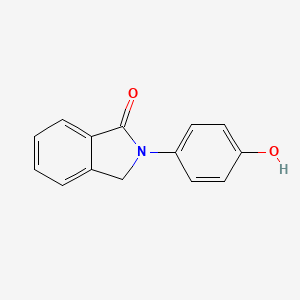
![N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B14752975.png)
![6-Oxabicyclo[3.2.1]octane](/img/structure/B14752976.png)
![4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B14752979.png)
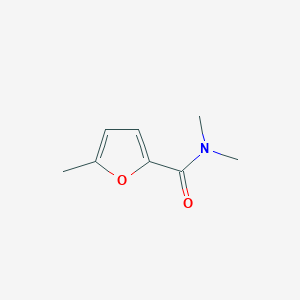
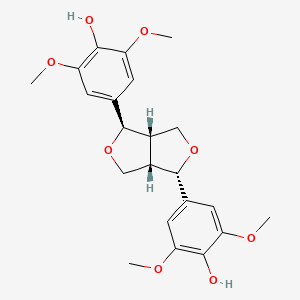

![2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene](/img/structure/B14753013.png)
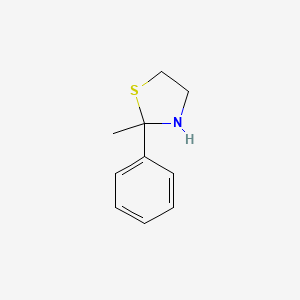
![[1,3]Thiazolo[4,5-G]quinoline](/img/structure/B14753027.png)

![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B14753035.png)
